Bromocresol purple (sodium salt)

Description

BenchChem offers high-quality Bromocresol purple (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromocresol purple (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

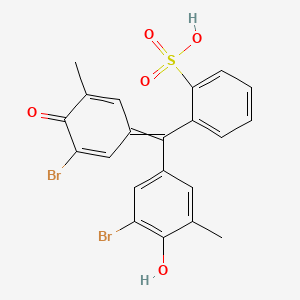

Molecular Formula |

C21H16Br2O5S |

|---|---|

Molecular Weight |

540.2 g/mol |

IUPAC Name |

2-[(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28/h3-10,24H,1-2H3,(H,26,27,28) |

InChI Key |

HJZFRHKAXRLQSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Bromocresol Purple Sodium Salt as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromocresol purple sodium salt, a vital pH indicator used across various scientific disciplines. We will delve into its physicochemical properties, mechanism of action, and detailed experimental protocols for its application, with a focus on spectrophotometric analysis.

Introduction

Bromocresol purple (BCP), chemically known as 5′,5″-dibromo-o-cresolsulfophthalein, is a pH indicator belonging to the triphenylmethane (B1682552) family of dyes.[1][2] It is widely utilized in its sodium salt form due to its solubility in water. BCP is valued for its distinct color transition in the near-neutral pH range, making it suitable for applications in microbiology, clinical diagnostics, and analytical chemistry.[3][4] This document outlines the technical specifications and methodologies associated with its use.

Physicochemical Properties and Color Transition

The utility of Bromocresol purple sodium salt as an indicator is defined by its specific pH transition range and corresponding color change. Below pH 5.2, it imparts a yellow color to a solution, while above pH 6.8, it appears purple or violet.[1][3][5][6][7] The transition is centered around its pKa value, which is consistently reported as 6.3.[1][3][7][8][9]

Data Summary

The key quantitative parameters for Bromocresol purple sodium salt are summarized below for easy reference.

| Property | Value | References |

| Chemical Name | 5′,5″-Dibromo-o-cresolsulfophthalein, Sodium Salt | [1][2] |

| CAS Number | 62625-30-3 | [4][10] |

| pH Range | 5.2 - 6.8 | [1][3][4][6][7][11] |

| Color (Acidic) | Yellow (below pH 5.2) | [1][5][6][11] |

| Color (Basic) | Purple / Violet (above pH 6.8) | [1][5][6][11] |

| pKa | 6.3 (at 25°C) | [1][3][7][8] |

| Molar Mass | 562.20 g·mol⁻¹ (Sodium Salt) | [4][10] |

| λmax (Acid form) | 432 nm | [12][13] |

| λmax (Base form) | 589 nm | [12][13] |

Mechanism of Color Change

The color change of Bromocresol purple is a result of a pH-dependent structural rearrangement. In acidic conditions (below pH 5.2), the molecule exists predominantly in a non-ionized, cyclic sultone form, which is yellow.[1][2] As the pH increases, the sultone ring opens, and the molecule deprotonates to form a conjugated, dianionic sulfonate structure. This extended conjugation system is responsible for the characteristic purple color observed in near-neutral to alkaline solutions.[1][2][4]

References

- 1. Bromocresol purple - Wikipedia [en.wikipedia.org]

- 2. Chrominfo: Preparation of bromocresol purple indicator solution [chrominfo.blogspot.com]

- 3. homework.study.com [homework.study.com]

- 4. Bromocresol Purple indicator grade, Dye content 90 62625-30-3 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. macsenlab.com [macsenlab.com]

- 8. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bromocresol purple *CAS 115-40-2* *Ultrapure grade* | AAT Bioquest [aatbio.com]

- 10. Bromocresol Purple 0.04wt. water 62625-30-3 [sigmaaldrich.com]

- 11. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]

- 12. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Bromocresol Purple Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of bromocresol purple (BCP) sodium salt, a versatile triphenylmethane (B1682552) dye. This document provides a comprehensive overview of its function as a pH indicator and its critical role in biochemical assays, particularly in the quantification of serum albumin. Detailed experimental protocols, quantitative data, and visual diagrams of its molecular mechanisms are presented to support advanced research and development applications.

Core Mechanism as a pH Indicator

Bromocresol purple's utility as a pH indicator is rooted in its ability to exist in two distinct, interconvertible structural forms, each with a unique color. This equilibrium is dictated by the hydrogen ion concentration of the solution. The key physicochemical properties governing this transition are summarized in Table 1.

The primary mechanism involves the reversible protonation and deprotonation of the molecule. In acidic environments (pH below 5.2), BCP exists predominantly in its non-ionized, cyclic sultone form, which imparts a yellow color to the solution. As the pH increases to 6.8 and above, the sultone ring opens, and the molecule deprotonates to form a dianionic, quinoidal structure.[1] This extended conjugation system is responsible for the characteristic purple color. The transition between these two states is sharp, making BCP an excellent indicator for this pH range.[2][3][4][5]

| Parameter | Value | Reference |

| pKa | 6.3 | [2][6] |

| pH Range for Color Change | 5.2 (Yellow) - 6.8 (Purple) | [2][3][4][5] |

| Wavelength of Max. Absorbance (Acidic) | 419 nm, 432 nm, 433 nm | [3][7][8] |

| Wavelength of Max. Absorbance (Alkaline) | 589 nm, 591 nm | [3][7][8] |

Table 1: Physicochemical Properties of Bromocresol Purple as a pH Indicator

Figure 1: pH-Dependent Equilibrium of Bromocresol Purple. This diagram illustrates the reversible transition of bromocresol purple between its yellow sultone form in acidic conditions and its purple quinoidal form in alkaline conditions.

Mechanism of Action in Serum Albumin Binding

A significant application of bromocresol purple is in the quantitative determination of serum albumin, particularly human serum albumin (HSA).[2][7] This method is valued for its high specificity for albumin compared to other serum proteins.[7] The underlying mechanism involves a dye-binding event that induces a color change, a phenomenon known as metachromasy.[7]

Upon binding to albumin, the pKa of BCP is effectively shifted, leading to a proton transfer between the dye and specific amino acid residues on the protein.[7][9] This results in a color change that is proportional to the albumin concentration. Research has identified two primary binding sites for BCP on the HSA molecule.[10] The binding is influenced by pH, with different numbers of binding sites and association constants observed at varying pH levels (Table 2).

The interaction is primarily electrostatic, involving proton exchange between the dye and ionizable groups on the albumin molecule.[7][9] Specifically, at a pH below the pKa of BCP, the negatively charged BCP molecule interacts with positively charged residues on albumin. This binding event stabilizes the deprotonated (purple) form of BCP, even at a pH where it would typically be in its protonated (yellow) form in an aqueous solution.

| Condition | Number of Binding Sites (n) | Association Constant (Ka) (M⁻¹) | Reference |

| Native HSA at pH 7.2 | 2 | 1.5 x 10⁴ - 3.3 x 10⁴ | [10] |

| Native HSA at pH 4.8 | 1.3 | 1.5 x 10⁴ - 3.3 x 10⁴ | [10] |

Table 2: Binding Characteristics of Bromocresol Purple to Human Serum Albumin

References

- 1. 溴甲酚紫 钠盐 indicator grade, Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. Bromocresol purple - Wikipedia [en.wikipedia.org]

- 3. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of two bromocresol purple binding sites on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromatic Transition of Bromocresol Purple: A Technical Guide to its pH-Dependent Color Change

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocresol purple (BCP), a member of the triphenylmethane (B1682552) dye family, is a widely utilized pH indicator in analytical chemistry, microbiology, and clinical diagnostics. Its pronounced and distinct color transition from yellow in acidic media to a vibrant purple in alkaline conditions provides a reliable visual endpoint for titrations and a sensitive reporter for pH-dependent assays. This technical guide delves into the core principles governing this color change, detailing the underlying chemical equilibrium, structural transformations, and resulting spectral shifts. Furthermore, it provides consolidated quantitative data and detailed experimental protocols for the preparation and spectrophotometric analysis of bromocresol purple sodium salt, empowering researchers to effectively harness its properties in their work.

The Chemical Principle of Color Change

The colorimetric behavior of bromocresol purple is dictated by a pH-dependent equilibrium between two distinct chemical structures: a lactone (sultone) form and a quinoidal (sulfonate) form.[1][2] This equilibrium is governed by the protonation state of the molecule's phenolic hydroxyl groups.

-

In acidic solutions (pH < 5.2) , the hydroxyl groups are protonated. This favors the formation of a cyclic sulfonic ester, known as the sultone form.[1][2] In this configuration, the π-electron system of the three aromatic rings is not fully conjugated, leading to the absorption of light in the violet-blue region of the visible spectrum, and thus the solution appears yellow .[2]

-

In alkaline solutions (pH > 6.8) , the hydroxyl groups are deprotonated, leading to the opening of the sultone ring and the formation of a negatively charged sulfonate group.[1][2] This deprotonation results in a quinoidal structure with an extended system of conjugated double bonds across all three aromatic rings. This extensive conjugation lowers the energy required for electronic transitions, shifting the molecule's maximum absorbance to longer wavelengths (in the yellow-green region). Consequently, the solution appears purple .[2]

The transition between these two forms is reversible and occurs around the indicator's pKa value, which is approximately 6.3.[2][3] At the pKa, the concentrations of the acidic (yellow) and basic (purple) forms are equal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of bromocresol purple, providing a quick reference for experimental design and data analysis.

| Parameter | Value | Reference(s) |

| pKa | ~6.3 | [2][3] |

| pH Transition Range | 5.2 (Yellow) - 6.8 (Purple) | [2][4] |

| λmax (Acidic Form) | ~432 nm | [5][6][7] |

| λmax (Basic Form) | ~589 - 591 nm | [5][6][8] |

| Molar Absorptivity (ε) at 432 nm (Acidic) | ~27,100 M⁻¹cm⁻¹ | [7] |

Experimental Protocols

Preparation of Bromocresol Purple Indicator Solution (0.04% w/v)

This protocol outlines the preparation of a standard 0.04% aqueous solution of bromocresol purple, suitable for use as a pH indicator in titrations and other applications.

Materials:

-

Bromocresol purple sodium salt

-

Deionized water

-

50 mL and 100 mL volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh 0.04 g of bromocresol purple sodium salt.

-

Transfer the powder to a 50 mL volumetric flask.

-

Add approximately 40 mL of deionized water to the flask.

-

Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution.

-

Once the solid is completely dissolved, dilute the solution to the 50 mL mark with deionized water.

-

For a final volume of 100 mL, dilute the solution to the 100 mL mark with deionized water.[9]

Spectrophotometric Determination of the pKa of Bromocresol Purple

This protocol describes a method for determining the pKa of bromocresol purple using UV-Vis spectrophotometry and the Henderson-Hasselbalch equation.

Materials:

-

0.04% Bromocresol purple indicator solution

-

Buffer solutions of known pH ranging from 4.0 to 8.0 (in 0.5 pH unit increments)

-

0.1 M HCl

-

0.1 M NaOH

-

UV-Vis spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

-

Determination of λmax:

-

Prepare two solutions: one highly acidic (e.g., by adding a few drops of 0.1 M HCl to the indicator solution to achieve a pH < 4) and one highly basic (e.g., by adding a few drops of 0.1 M NaOH to achieve a pH > 8).

-

Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic (yellow) and basic (purple) forms.

-

-

Data Collection:

-

Prepare a series of solutions by adding a small, constant volume of the bromocresol purple stock solution to a set of cuvettes, each containing a buffer of a specific pH from the prepared range.

-

Measure the absorbance of each solution at the λmax determined for the basic form.

-

Measure the absorbance of the highly acidic and highly basic solutions at this same wavelength.

-

-

Data Analysis:

-

The pKa can be determined graphically by plotting absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[10]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log([A - A_acidic] / [A_basic - A]) Where:

-

Visualizations

Caption: pH-dependent equilibrium of bromocresol purple.

Caption: Workflow for spectrophotometric pKa determination.

References

- 1. scribd.com [scribd.com]

- 2. Bromocresol purple - Wikipedia [en.wikipedia.org]

- 3. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. differencebetween.com [differencebetween.com]

- 5. Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asjp.cerist.dz [asjp.cerist.dz]

- 8. macsenlab.com [macsenlab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulm.edu [ulm.edu]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. analytical chemistry - Slope ≠ 1 in Henderson-Hasselbalch graph for determination of pKa - Chemistry Stack Exchange [chemistry.stackexchange.com]

Technical Guide: Solubility and Applications of Bromocresol Purple Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the solubility of Bromocresol Purple (BCP) Sodium Salt in water and ethanol. It includes quantitative solubility data, detailed experimental protocols for solubility determination based on standard methodologies, and outlines workflows for its primary applications as a pH indicator and in colorimetric protein assays. This guide is intended to serve as a practical resource for laboratory professionals requiring precise and reliable data for experimental design and execution.

Core Properties of Bromocresol Purple Sodium Salt

Bromocresol Purple Sodium Salt (CAS: 62625-30-3) is the monosodium salt of 5',5"-dibromo-o-cresolsulfonephthalein. It is a widely used pH indicator and biological stain. In solution, its color transitions from yellow at pH 5.2 to a distinct purple at pH 6.8.[1][2] This property makes it highly valuable in microbiology for culture media and in analytical chemistry.[1] Furthermore, its ability to bind with proteins, particularly albumin, allows for its use in quantitative biochemical assays.[3][4][5]

Quantitative Solubility Data

The solubility of a compound is a critical parameter for preparing stock solutions, designing assays, and in formulation development. The solubility of Bromocresol Purple Sodium Salt has been established in two common laboratory solvents, water and ethanol. The data is summarized in the table below.

| Solvent | Solubility (% w/v) | Solubility (g/L) | Solubility (mg/mL) | Reference(s) |

| Water | 8% | 80 | 80 | [1][2][6][7] |

| Ethanol | 2% | 20 | 20 | [1][2][6][7] |

Table 1: Quantitative Solubility of Bromocresol Purple Sodium Salt

It is noted that while the sodium salt form is readily soluble in water, the free acid form of Bromocresol Purple is practically insoluble in water but soluble in alcohol.[8][9]

Experimental Protocol: Solubility Determination

The following protocol describes the Saturation Shake-Flask Method , a reliable and widely recognized procedure for determining the thermodynamic solubility of a solid compound. This method is consistent with the OECD Test Guideline 105 for substances with solubility greater than 10⁻² g/L.[8][10][11][12]

3.1 Objective: To determine the saturation concentration (solubility) of Bromocresol Purple Sodium Salt in a specified solvent (e.g., deionized water, 95% ethanol) at a controlled temperature.

3.2 Materials:

-

Bromocresol Purple Sodium Salt powder

-

Solvent (Deionized Water or Ethanol)

-

Glass flasks or vials with airtight stoppers (e.g., 50 mL)

-

Thermostatic shaker or orbital shaker in a temperature-controlled incubator

-

Analytical balance

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.3 Methodology:

-

Preparation:

-

Set the thermostatic shaker to the desired experimental temperature (e.g., 25°C).

-

Prepare a series of calibration standards of BCP Sodium Salt in the chosen solvent, with concentrations well below the expected saturation point.

-

Generate a standard curve by measuring the absorbance of the standards at the compound's λmax (approximately 590 nm in alkaline solution) and plotting absorbance versus concentration.[3]

-

-

Equilibration:

-

Add an excess amount of BCP Sodium Salt powder to at least three separate flasks. An excess is critical to ensure a saturated solution is formed.[13]

-

Add a precise volume of the solvent to each flask.

-

Securely seal the flasks and place them in the thermostatic shaker.

-

Agitate the flasks at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[1][13]

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker. Allow them to stand at the test temperature for a short period to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, use one of the following methods:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at the test temperature until a clear supernatant is obtained.[1][11]

-

Filtration: Draw the supernatant using a syringe and pass it through a syringe filter. Discard the initial portion of the filtrate to avoid adsorption effects.[14]

-

-

-

Analysis:

-

Carefully take an aliquot of the clear supernatant (the saturated solution).

-

Perform a precise dilution of the aliquot with the solvent to bring its concentration within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer.

-

-

Calculation:

-

Using the standard curve equation, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound.

-

The results from the replicate flasks should be in close agreement.

-

Visualization of Workflows

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the Shake-Flask method for determining solubility.

4.2 Logical Workflow for pH Indication

This diagram shows the process of using BCP Sodium Salt to determine the pH range of an unknown sample.

4.3 Workflow for Albumin Quantification Assay

This diagram illustrates the principle behind using BCP for a colorimetric serum albumin assay.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a bromocresol purple method for the determination of albumin adapted to the DuPont aca discrete clinical analyzer [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. quora.com [quora.com]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. filab.fr [filab.fr]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

Bromocresol Purple Sodium Salt: A Technical Guide for Researchers

An in-depth examination of the chemical properties, structure, and experimental applications of Bromocresol Purple Sodium Salt, a vital pH indicator and analytical reagent.

This technical guide provides a comprehensive overview of bromocresol purple sodium salt, tailored for researchers, scientists, and professionals in drug development. From its fundamental chemical characteristics to detailed experimental protocols, this document serves as a practical resource for laboratory applications.

Core Chemical Properties

Bromocresol purple (BCP) sodium salt, systematically known as sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate, is a member of the triphenylmethane (B1682552) dye family.[1] It is widely utilized as a pH indicator due to its distinct color transition. The compound appears as a solid powder, with colors ranging from brown to dark orange.[1][2]

Quantitative Data Summary

The key physicochemical properties of bromocresol purple sodium salt are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | [1][3] |

| Synonyms | 5',5''-Dibromo-o-cresolsulfonephthalein sodium salt, BCP sodium salt | [1][4][5] |

| CAS Number | 62625-30-3 | [1][2][4][5] |

| Molecular Formula | C21H15Br2NaO5S | [1][2][5][6] |

| Molecular Weight | 562.2 g/mol | [1][2][4][5][6] |

| Appearance | Brown to dark orange solid powder | [1][2] |

| Melting Point | 255 °C (decomposes) | [2] |

| pKa | 6.3 | [1][7][8][9] |

| pH Transition Range | 5.2 (Yellow) – 6.8 (Purple) | [1][7][8] |

| Solubility | Soluble in water and ethanol.[6][10] The monosodium salt is 8% soluble in water and 2% in ethanol.[10] | |

| Absorption Maximum (λmax) | 587 - 591 nm (in 0.1N NaOH) | [1][11][12][13] |

Chemical Structure and pH-Dependent Transition

Bromocresol purple's utility as a pH indicator stems from a pH-dependent equilibrium between two structural forms, which exhibit different colors. In acidic conditions (pH < 5.2), it exists predominantly in its sultone form, which is yellow. As the pH increases to the alkaline range (pH > 6.8), it transitions to its hydrophilic, purple dianionic form.[7][10]

Caption: pH-induced structural transition of Bromocresol Purple.

Experimental Protocols

Preparation of 0.04% Bromocresol Purple Indicator Solution

This protocol details the preparation of a standard aqueous solution of bromocresol purple for use as a pH indicator.[8][14]

Materials:

-

Bromocresol purple sodium salt

-

Deionized water

-

50 mL and 100 mL volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh 0.04 g of bromocresol purple sodium salt.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water to the flask.

-

Agitate the flask until the solid is completely dissolved.

-

Dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

Alternative Preparation for Titration: For titration purposes, a slightly different preparation can be used.[7][15]

Materials:

-

Bromocresol purple: 40 mg

-

0.05N NaOH solution: 1.48 mL

-

95% ethanol: 10.00 mL

-

Distilled water

-

100.00 mL volumetric flask

Procedure:

-

Weigh 40 mg of bromocresol purple and place it in a 100.00 mL volumetric flask.[7]

-

Add 1.48 mL of 0.05N NaOH solution and 10.00 mL of 95% ethanol.[7]

-

Gently warm the mixture to facilitate dissolution.[7]

-

Once dissolved, allow the solution to cool to room temperature.

-

Dilute to the 100.00 mL mark with distilled water.[7]

Serum Albumin Determination via Bromocresol Purple Binding Assay

Bromocresol purple is extensively used in clinical diagnostics to measure serum albumin concentrations.[1][2][8] The BCP method is considered more specific than the bromocresol green (BCG) method as it shows less interference from globulins.[16][17] The principle involves the formation of a colored complex between BCP and albumin, with the color intensity being directly proportional to the albumin concentration.[18][19]

Workflow for Albumin Assay:

Caption: General workflow for a BCP-based serum albumin assay.

Detailed Protocol (96-well plate format):

This protocol is adapted from commercially available kits.[18]

Materials:

-

BCP Albumin Assay Reagent

-

Albumin Standard (e.g., 5 g/dL)

-

Ultrapure water

-

Patient serum or plasma samples

-

96-well clear bottom microplate

-

Microplate reader capable of measuring absorbance at 590-630 nm (peak at 610 nm)

Procedure:

-

Reagent Preparation: Bring the BCP Albumin Assay Reagent to room temperature.

-

Standard Curve Preparation: Prepare a series of albumin standards by diluting the stock Albumin Standard with ultrapure water. A typical range would be from 0.5 g/dL to 5 g/dL, including a blank (0 g/dL).

-

Sample Preparation: Dilute serum or plasma samples (e.g., 2-fold) with ultrapure water.

-

Assay:

-

Add 20 µL of the diluted standards, blank, and diluted samples to individual wells of the 96-well plate.

-

Add 200 µL of the BCP Albumin Assay Reagent to each well.

-

Tap the plate gently to mix, avoiding the formation of bubbles.

-

-

Incubation: Incubate the plate for 5 minutes at room temperature.

-

Measurement: Measure the absorbance at approximately 610 nm using a microplate reader.

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of each standard and sample.

-

Plot the absorbance of the standards versus their concentrations to generate a standard curve.

-

Use the standard curve to determine the albumin concentration in the unknown samples. If a sample's absorbance is higher than the highest standard, further dilute the sample and repeat the assay.

-

Applications in Research and Development

Beyond its primary use as a pH indicator and for albumin measurement, bromocresol purple sodium salt has several other applications:

-

Microbiology: It is used in culture media to differentiate microorganisms based on their metabolic production of acids.[8] It can also be used for staining dead yeast cells.[1][12]

-

Photographic Processing: It can be added to acid stop baths to indicate when the bath has been neutralized and requires replacement.[8]

-

Vital Staining: It has been employed as a vital stain to trace fluid diffusion within the lymphatic system.[12]

References

- 1. macsenlab.com [macsenlab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thermo Scientific Chemicals Bromocresol Purple sodium salt | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. Bromocresol Purple Sodium Salt – 25g - Laboratory Disposable Products [labdisposable.com]

- 6. Bromocresol Purple Sodium Salt | I10506 | CAS 62625-30-3 | TriStains [tristains.com]

- 7. Chrominfo: Preparation of bromocresol purple indicator solution [chrominfo.blogspot.com]

- 8. Bromocresol purple - Wikipedia [en.wikipedia.org]

- 9. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bromocresol Purple indicator grade, Dye content 90 62625-30-3 [sigmaaldrich.com]

- 11. 62625-30-3 CAS | BROMOCRESOL PURPLE SODIUM SALT | pH Indicator (Solid) | Article No. 02282 [lobachemie.com]

- 12. gspchem.com [gspchem.com]

- 13. Bromocresol Purple sodium salt 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. sciencenotes.org [sciencenotes.org]

- 15. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 16. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New automated dye-binding method for serum albumin determination with bromcresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sclavodiagnostics.com [sclavodiagnostics.com]

An In-Depth Technical Guide to the Spectral Properties of Bromocresol Purple Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocresol purple (BCP), a member of the triphenylmethane (B1682552) family of dyes, is a widely utilized pH indicator in various scientific disciplines, including microbiology, clinical chemistry, and analytical sciences.[1][2] Its utility stems from a distinct, pH-dependent color change, which is a manifestation of alterations in its molecular structure and, consequently, its spectral properties. This technical guide provides a comprehensive overview of the spectral characteristics of bromocresol purple sodium salt, including its absorption and emission spectra, molar absorptivity, and the influence of pH on these properties. Detailed experimental protocols for the spectral analysis of BCP are also presented, along with visualizations of key chemical transformations and experimental workflows to aid in research and development applications.

Introduction

Bromocresol purple sodium salt (CAS RN: 62625-30-3) functions as a pH indicator with a transition range of pH 5.2 to 6.8.[1][2][3][4] In acidic solutions (pH < 5.2), it appears yellow, while in basic solutions (pH > 6.8), it exhibits a violet hue.[1][2][4] This colorimetric response is due to a structural transformation between the yellow, lactone ring-containing sultone form in acidic conditions and the purple, extended conjugated quinoidal form in basic conditions. With a pKa of approximately 6.3, BCP is well-suited for monitoring pH changes around physiological conditions.[1]

UV-Vis Absorption Spectral Properties

The absorption spectrum of bromocresol purple sodium salt is highly dependent on the pH of the solution. This section details the absorption maxima and molar absorptivity of both the acidic and basic forms of the molecule.

Absorption Maxima (λmax)

The acidic, yellow form of bromocresol purple exhibits a maximum absorbance in the blue region of the visible spectrum, while the basic, purple form absorbs maximally in the yellow-green region. A summary of the reported λmax values under different conditions is provided in Table 1. An isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, has been observed at approximately 492 nm.

| Form | pH | Wavelength (λmax) | Conditions |

| Acidic (Yellow) | < 5.2 | ~432 nm | Freshwater |

| Basic (Purple/Violet) | > 6.8 | 587 - 591 nm | In 0.1 M NaOH |

| Basic (Purple/Violet) | > 6.8 | 589 ± 3 nm | In 0.01 M NaOH |

| Isosbestic Point | ~6.3 | ~492 nm | Aqueous Solution |

Molar Absorptivity (ε)

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. The molar absorptivity of bromocresol purple sodium salt varies significantly between its acidic and basic forms. Table 2 summarizes the available data for the molar absorptivity of BCP.

| Form | Wavelength | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Conditions |

| Acidic | 432 nm | 27,100 | Aqueous solution, pH 4.4 |

| Basic | 587 - 591 nm | > 47,000 | In 0.1 M NaOH |

| Basic | 375 - 381 nm | > 7,000 | In 0.1 M NaOH |

Fluorescence Spectral Properties

While primarily known as a colorimetric indicator, bromocresol purple also exhibits fluorescence, particularly when used for staining yeast cells.[1]

Emission Spectrum

When used to stain permeabilized Saccharomyces cerevisiae cells, bromocresol purple has been observed to fluoresce with a maximum emission wavelength of 650 nm.[5] Further research is required to fully characterize the fluorescence emission spectrum under various conditions and in different solvent systems.

Excitation Spectrum

Detailed information regarding the excitation spectrum of bromocresol purple sodium salt is not extensively available in the reviewed literature. Further experimental investigation is needed to fully characterize its excitation properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the spectral analysis of bromocresol purple sodium salt.

Protocol for Spectrophotometric Determination of pH

This protocol outlines the steps for determining the pH of an unknown solution using bromocresol purple as an indicator.

4.1.1. Materials

-

Bromocresol Purple Sodium Salt solution (e.g., 0.04% w/v in ethanol (B145695) or water)

-

Buffer solutions of known pH (for calibration)

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Unknown solution

4.1.2. Procedure

-

Prepare a Calibration Curve:

-

Prepare a series of buffer solutions with known pH values spanning the transition range of bromocresol purple (pH 5.2 to 6.8).

-

To a fixed volume of each buffer solution, add a small, constant volume of the bromocresol purple indicator solution.

-

Measure the absorbance of each solution at the λmax of the basic form (approximately 589 nm).

-

Plot the absorbance values against the corresponding pH values to generate a calibration curve.

-

-

Measure the Unknown Sample:

-

To the same fixed volume of the unknown solution, add the same constant volume of the bromocresol purple indicator solution.

-

Measure the absorbance of the unknown sample at 589 nm.

-

-

Determine the pH:

-

Using the calibration curve, determine the pH of the unknown solution that corresponds to its measured absorbance.

-

Protocol for Determination of Molar Absorptivity

This protocol describes the determination of the molar absorptivity of the acidic and basic forms of bromocresol purple.

4.2.1. Materials

-

Bromocresol Purple Sodium Salt

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

4.2.2. Procedure

-

Prepare a Stock Solution:

-

Accurately weigh a known mass of bromocresol purple sodium salt and dissolve it in a known volume of a suitable solvent (e.g., 20% ethanol in water) to create a stock solution of known concentration.

-

-

Prepare Acidic and Basic Solutions:

-

To prepare the acidic form, dilute a known volume of the stock solution with 0.1 M HCl in a volumetric flask to a final known concentration.

-

To prepare the basic form, dilute a known volume of the stock solution with 0.1 M NaOH in a volumetric flask to a final known concentration.

-

-

Measure Absorbance:

-

Measure the absorbance of the acidic solution at its λmax (~432 nm).

-

Measure the absorbance of the basic solution at its λmax (~589 nm).

-

-

Calculate Molar Absorptivity:

-

Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) for each form:

-

ε = A / (b * c)

-

Where:

-

A is the measured absorbance

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the solution in mol/L

-

-

-

Visualizations

Chemical Structure Transformation with pH

The color change of bromocresol purple is a direct result of a pH-dependent equilibrium between its acidic (sultone) and basic (quinoidal) forms.

Caption: pH-dependent equilibrium of Bromocresol Purple.

Experimental Workflow for Spectrophotometric pH Determination

The following diagram illustrates the general workflow for determining the pH of a sample using a spectrophotometer and a pH indicator.

Caption: Workflow for pH determination via spectrophotometry.

Conclusion

The spectral properties of bromocresol purple sodium salt are well-defined and highly sensitive to pH, making it a reliable and versatile indicator for a wide range of scientific applications. This guide has provided a detailed summary of its UV-Vis absorption and fluorescence characteristics, along with practical experimental protocols for their analysis. The provided visualizations of the underlying chemical principles and experimental workflows are intended to facilitate a deeper understanding and more effective application of this important chemical tool in research and development. Further investigation into the complete fluorescence excitation and emission profiles of bromocresol purple will undoubtedly expand its utility in advanced analytical techniques.

References

Bromocresol purple sodium salt CAS number and molecular weight

This guide provides core technical data and illustrative workflows for Bromocresol Purple Sodium Salt, a vital pH indicator for researchers, scientists, and professionals in drug development and other scientific fields.

Core Compound Properties

Bromocresol purple sodium salt is a pH indicator dye that shifts from yellow to purple in the pH range of 5.2 to 6.8.[1] It is widely used in laboratory settings for various applications, including titration and the measurement of serum albumin.[1][2]

Quantitative Data Summary

The key physicochemical properties of bromocresol purple sodium salt are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 62625-30-3 | [1][2][3][4][5][6] |

| Molecular Weight | 562.2 g/mol | [1][2][3][4][5] |

| Molecular Formula | C21H15Br2NaO5S | [1][2][6] |

| EC Number | 263-655-3 | |

| Melting Point | 255 °C (decomposes) | [3] |

| Visual pH Transition | 5.2 (Yellow) - 6.8 (Purple) | [1] |

Logical Relationship of Properties

The following diagram illustrates the fundamental characteristics of Bromocresol Purple Sodium Salt.

Experimental Workflow: pH Titration

The following diagram outlines a typical experimental workflow for using Bromocresol Purple Sodium Salt as an indicator in an acid-base titration.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Bromocresol Purple Sodium Salt | I10506 | CAS 62625-30-3 | TriStains [tristains.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Thermo Scientific Chemicals Bromocresol Purple sodium salt | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Applications of Bromocresol Purple in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol purple (BCP), systematically named 5′,5″-dibromo-o-cresolsulfophthalein, is a triphenylmethane (B1682552) dye belonging to the sulfonephthalein family.[1] It is a widely used pH indicator in various biochemical and clinical applications.[2] Its utility stems from a distinct color change from yellow in acidic conditions (pH below 5.2) to a vibrant purple in alkaline conditions (pH above 6.8).[1][2][3][4][5] This property makes it an invaluable tool for monitoring pH changes in biological systems, quantifying serum albumin, and assessing cell viability in certain microbiological contexts.[1][3] This technical guide provides a comprehensive overview of the core applications of Bromocresol purple in biochemistry, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of its action.

Core Properties of Bromocresol Purple

Bromocresol purple's function as a pH indicator and a binding dye is dictated by its chemical structure and physicochemical properties. The key quantitative parameters of BCP are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C21H16Br2O5S | [3] |

| Molecular Weight | 540.22 g/mol | [3] |

| pKa | 6.3 | [1][6] |

| pH Indicator Range | 5.2 (Yellow) - 6.8 (Purple) | [1][3][4] |

| Absorbance Maxima (λmax) | 419 nm, 433 nm (acidic form), 591 nm (basic form) | [3] |

Application 1: pH Indicator in Biological Systems

The primary application of Bromocresol purple is as a pH indicator. The color change is a result of a structural rearrangement from a non-ionized, lactone form in acidic conditions to a quinoidal, ionized form in basic conditions.

Mechanism of Action

In an acidic environment (pH < 5.2), BCP exists predominantly in its protonated, sultone form, which is yellow. As the pH increases towards its pKa of 6.3, the molecule loses a proton, leading to the opening of the lactone ring and the formation of a conjugated, quinonoid structure that absorbs light in the longer wavelength region, appearing purple.[1]

Caption: pH-dependent equilibrium of Bromocresol purple.

Application 2: Determination of Serum Albumin

A major clinical application of Bromocresol purple is in the quantitative determination of serum albumin.[1][2][3] Albumin, the most abundant protein in blood plasma, plays a crucial role in maintaining osmotic pressure and transporting various molecules.[7] The BCP dye-binding method is favored for its specificity for albumin over other serum proteins like globulins, a notable advantage over the older Bromocresol green (BCG) method.[8][9]

Principle of the Assay

At a slightly acidic pH, Bromocresol purple preferentially binds to albumin. This binding event induces a conformational change in the BCP molecule, similar to the effect of an increase in pH, causing a color shift from yellow-green to blue-purple.[10] The intensity of the resulting purple color, measured spectrophotometrically, is directly proportional to the albumin concentration in the sample.[7][11] The absorbance of the BCP-albumin complex is typically measured around 610 nm.[7]

Caption: Workflow for the Bromocresol purple albumin assay.

Experimental Protocol: Spectrophotometric Determination of Serum Albumin

This protocol is adapted from commercially available kits and published methods.[7][11]

1. Reagent Preparation:

-

BCP Reagent: Prepare a solution containing approximately 0.08 mmol/L Bromocresol purple in a 100 mmol/L acetate (B1210297) buffer with a pH of 5.3.[11] The reagent may also contain a surfactant to enhance the linearity of the reaction.[11]

-

Albumin Standard: A standard solution of albumin (e.g., 5 g/dL) is required for generating a standard curve.[7]

2. Standard Curve Preparation:

-

Prepare a series of dilutions of the albumin standard in ultrapure water to create a standard curve (e.g., 0, 0.5, 1, 2.5, 5 g/dL).[7]

3. Assay Procedure (96-well plate format):

-

Pipette 20 µL of the standards, blank (ultrapure water), and appropriately diluted samples (e.g., 2-fold dilution of serum/plasma) into the wells of a clear, flat-bottom 96-well plate.[7]

-

Add 200 µL of the BCP Reagent to each well.

-

Mix gently by tapping the plate. Avoid introducing bubbles.

-

Incubate for 5 minutes at room temperature.[7]

4. Measurement:

-

Measure the absorbance at a wavelength between 590-630 nm (peak absorbance is typically around 610 nm) using a microplate reader.[7]

5. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance readings of the standards and samples.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve.

-

Determine the albumin concentration of the samples from the standard curve.

Application 3: Cell Viability in Microbiology

Bromocresol purple is also utilized in microbiology, primarily for staining dead cells and as an indicator in culture media.[1][3]

Principle of Staining Dead Cells

In this application, BCP acts as a vital stain. Viable cells with intact plasma membranes are impermeable to the dye. However, in dead or membrane-compromised cells, the dye can penetrate and stain the acidic intracellular components, resulting in a color change.[3][4] This method is particularly used for assessing the viability of yeast cells.[4][5]

Caption: Principle of BCP-based cell viability staining.

Experimental Protocol: Yeast Cell Viability Assay

This protocol is a generalized method for assessing yeast cell viability.

1. Reagent Preparation:

-

BCP Staining Solution: Prepare a 10 mM Bromocresol purple solution in a 5 mM citrate-phosphate buffer (pH 4.6).[5]

2. Staining Procedure:

-

Harvest yeast cells and resuspend them in a suitable buffer.

-

Add the BCP staining solution to the cell suspension.

-

Incubate for 60 minutes at 25°C with shaking.[5]

-

After incubation, centrifuge the samples and wash thoroughly with the citrate-phosphate buffer to remove excess dye.[5]

3. Analysis:

-

Resuspend the cell pellet in buffer.

-

Observe the cells under a microscope. Dead cells will appear stained (blue-grey), while live cells will remain unstained.[4]

-

Quantify the percentage of dead cells by counting the number of stained cells relative to the total number of cells.

Conclusion

Bromocresol purple is a robust and versatile dye with significant applications in biochemistry and clinical diagnostics. Its well-defined pH-dependent color change makes it an excellent pH indicator. Furthermore, its specific binding to albumin provides a reliable and widely used method for quantifying this crucial serum protein. While its application in cell viability is more specialized, it offers a simple and effective method for assessing membrane integrity in certain microorganisms. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize Bromocresol purple in their work.

References

- 1. Bromocresol purple - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]

- 4. Bromocresol Purple | 115-40-2 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New automated dye-binding method for serum albumin determination with bromcresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sclavodiagnostics.com [sclavodiagnostics.com]

Bromocresol Purple as a Vital Stain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromocresol purple (BCP) is a versatile triphenylmethane (B1682552) dye primarily known for its function as a pH indicator.[1] Its utility extends into the realm of vital staining, where it serves as a valuable tool for assessing cell viability and metabolic activity in various biological systems. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of bromocresol purple as a vital stain. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate BCP into their experimental workflows. The guide details the mechanism of action, provides specific experimental protocols, summarizes quantitative data, and discusses the advantages and limitations of this technique.

Introduction to Bromocresol Purple

Bromocresol purple, or 5′,5′′-dibromo-o-cresolsulfophthalein, is a sulfonephthalein dye that exhibits a distinct color change in response to pH variations.[1][2] It transitions from yellow at a pH below 5.2 to a violet or purple color at a pH above 6.8.[1][2][3] This property is central to its application as a vital stain, as it can indicate changes in the local pH environment resulting from cellular metabolism or membrane integrity loss. Unlike some other vital stains, BCP's mechanism is not based on active transport into cells but rather on its ability to permeate compromised cell membranes and respond to the intracellular pH.

Mechanism of Action

The functionality of bromocresol purple as a vital stain is intrinsically linked to its properties as a pH indicator. The fundamental principle relies on the differential pH between the intracellular environment of viable and non-viable cells, as well as the pH of the surrounding medium.

-

Intracellular pH Indication: Healthy, viable cells maintain a relatively neutral intracellular pH. In contrast, dead or dying cells often experience a drop in intracellular pH due to the cessation of metabolic processes and the breakdown of cellular compartments.

-

Membrane Permeability: The plasma membrane of a viable cell is selectively permeable and generally impermeable to BCP. However, when a cell's membrane is compromised—a hallmark of cell death—BCP can enter the cytoplasm.

-

Colorimetric and Fluorescent Detection: Once inside a cell with a lower pH (below 5.2), BCP will appear yellow.[1] In some applications, particularly with yeast cells, BCP exhibits fluorescence upon entering cells with a pH below 5.2, providing a rapid method for identifying dead cells.[4]

The following diagram illustrates the basic mechanism of BCP as a vital stain for assessing cell viability.

References

Methodological & Application

Preparation of Bromocresol Purple Indicator Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol purple (BCP), with the chemical formula C₂₁H₁₆Br₂O₅S, is a triphenylmethane (B1682552) dye widely employed as a pH indicator.[1][2][3] It is characterized by a distinct color transition from yellow at a pH below 5.2 to a violet or bluish-violet hue above pH 6.8.[1][2][4] This visible change is due to a structural shift in the molecule in response to varying hydrogen ion concentrations.[1] With a pKa of 6.3, it is a valuable tool in various scientific applications, including acid-base titrations, microbiological assays, and the colorimetric determination of serum albumin.[1][2]

These application notes provide detailed protocols for the preparation of Bromocresol purple indicator solutions in various formulations to suit a range of laboratory needs.

Data Presentation

The selection of a suitable preparation method for a Bromocresol purple indicator solution depends on the intended application and the required solvent system. The following table summarizes the quantitative data for three common preparation methods.

| Property | Aqueous Solution | Ethanolic/Alcoholic Solution | Water-Soluble (Sodium Salt) Solution |

| Bromocresol Purple Form | Free Acid | Free Acid or Sodium Salt | Sodium Salt |

| Primary Solvent(s) | Deionized Water | 95% Ethanol (B145695), Deionized Water | Deionized Water |

| Typical Concentration | 0.04% (w/v) | 0.04% - 0.1% (w/v) | 0.1% (w/v) |

| Appearance of Solid | Pinkish-brown crystalline powder | Pinkish-brown crystalline powder | Dark brown to very dark red powder |

| Solubility of Free Acid in Water | < 0.1% | Soluble in ethanol | N/A |

| pH Transition Range | 5.2 (Yellow) - 6.8 (Purple) | 5.2 (Yellow) - 6.8 (Purple) | 5.2 (Yellow) - 6.8 (Purple) |

| Common Applications | General pH indication, Titrations | Titrations, Non-aqueous systems | General pH indication, Titrations, Stock solutions |

Experimental Protocols

Protocol 1: Preparation of 0.04% Aqueous Bromocresol Purple Indicator Solution

This protocol describes the preparation of a simple aqueous solution of Bromocresol purple, suitable for general laboratory use and titrations.

Materials:

-

Bromocresol purple (free acid form)

-

Deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Beaker

-

Glass stirring rod or magnetic stirrer

Procedure:

-

Accurately weigh 0.04 g of Bromocresol purple powder and transfer it to a 100 mL beaker.

-

Add approximately 50 mL of deionized water to the beaker.

-

Stir the mixture until the Bromocresol purple is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.

-

Add deionized water to the volumetric flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer the prepared indicator solution to a labeled storage bottle.

Protocol 2: Preparation of 0.04% Ethanolic Bromocresol Purple Indicator Solution for Titration

This method, which utilizes ethanol and a small amount of sodium hydroxide, is commonly employed for preparing Bromocresol purple indicator for acid-base titrations.[2][5]

Materials:

-

Bromocresol purple (free acid form)

-

95% Ethanol

-

0.05 N Sodium Hydroxide (NaOH) solution

-

Deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Pipettes

-

Beaker

-

Warming plate (optional)

Procedure:

-

Accurately weigh 40 mg (0.04 g) of Bromocresol purple and place it into a 100 mL volumetric flask.[2]

-

Add 1.48 mL of 0.05 N NaOH solution and 10.00 mL of 95% ethanol to the flask.[2]

-

Gently warm the mixture to facilitate the dissolution of the Bromocresol purple powder.[2]

-

Once the solid is completely dissolved, allow the solution to cool to room temperature.

-

Dilute the solution to the 100.00 mL mark with deionized water.[2]

-

Stopper the flask and mix thoroughly.

-

Store the final solution in a labeled bottle. The final concentration will be approximately 0.4 g/L.[2]

Protocol 3: Preparation of Water-Soluble Bromocresol Purple (Sodium Salt) Solution

The sodium salt of Bromocresol purple is readily soluble in water, offering a convenient alternative to dissolving the free acid form.

Materials:

-

Bromocresol purple, sodium salt

-

Deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Beaker

-

Glass stirring rod or magnetic stirrer

Procedure:

-

Weigh 0.1 g of Bromocresol purple sodium salt and transfer it to a beaker.

-

Add approximately 80 mL of deionized water.

-

Stir until the sodium salt is fully dissolved.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add it to the flask.

-

Bring the final volume to 100 mL with deionized water.

-

Stopper and mix the solution thoroughly.

-

Store in a labeled container.

Mandatory Visualizations

References

Application Notes: Protocol for Bromocresol Purple Albumin Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albumin, the most abundant plasma protein in humans, is a crucial biomarker for assessing nutritional status, liver function, and kidney health.[1][2][3] It plays vital physiological roles, including the maintenance of colloid osmotic pressure and the transport of various endogenous and exogenous substances such as fatty acids, hormones, bilirubin (B190676), and drugs.[1][2][3] The Bromocresol Purple (BCP) albumin binding assay is a widely used photometric method for the quantitative determination of albumin in biological samples like serum, plasma, and urine.[1][2][4] This method is favored for its simplicity, speed, cost-effectiveness, and potential for automation.[5]

The principle of the BCP assay is based on the specific binding of the anionic dye, Bromocresol purple, to albumin in a buffered solution.[6][7] This binding results in the formation of a colored complex, causing a shift in the absorption spectrum of the dye.[7][8] The intensity of the color produced is directly proportional to the albumin concentration in the sample and is measured spectrophotometrically at a wavelength of approximately 610 nm.[1][2]

Advantages of the BCP Method

The BCP method is considered more specific for albumin compared to the Bromocresol Green (BCG) method, as it shows less interference from other plasma proteins, such as globulins.[9][10] This specificity makes it particularly valuable in clinical diagnostics and research for accurate albumin measurement.

Experimental Protocols

This section provides detailed methodologies for performing the BCP albumin binding assay using both a 96-well plate format for high-throughput screening and a standard cuvette-based spectrophotometric method.

Materials and Reagents

-

Bromocresol Purple (BCP) Reagent (e.g., 0.08 mmol/L BCP in 100 mmol/L acetate (B1210297) buffer, pH 5.3, with a surfactant)[6]

-

Albumin Standard (e.g., 5 g/dL Bovine Serum Albumin - BSA)[1]

-

Ultrapure water

-

Samples (serum, plasma, or other biological preparations)

-

96-well clear, flat-bottom microplates

-

Spectrophotometer or microplate reader capable of measuring absorbance at 610 nm

-

Cuvettes (for spectrophotometer)

-

Pipettes and tips

-

Test tubes

Reagent Preparation

-

BCP Working Reagent : The BCP reagent is often supplied ready-to-use.[6] If not, prepare a solution containing BCP, a suitable buffer (e.g., acetate buffer), and a surfactant. The final pH should be acidic to facilitate the specific binding of BCP to albumin.

-

Albumin Standards : Prepare a series of albumin standards by diluting a stock solution (e.g., 5 g/dL) with ultrapure water. A typical standard curve can range from 0.3 g/dL to 5 g/dL.[2][3][4] A blank (0 g/dL albumin) should also be prepared using only the diluent.

Table 1: Preparation of Albumin Standards

| Standard | Concentration (g/dL) | Volume of 5 g/dL Stock (µL) | Volume of Ultrapure Water (µL) |

| 1 | 5.0 | 100 | 0 |

| 2 | 2.5 | 50 | 50 |

| 3 | 1.25 | 25 | 75 |

| 4 | 0.625 | 12.5 | 87.5 |

| 5 | 0.3125 | 6.25 | 93.75 |

| Blank | 0 | 0 | 100 |

Note: The volumes can be scaled as needed. Diluted standards can be stored at -20°C for future use.[1]

Sample Preparation

-

Serum or plasma samples should be used. It is recommended to use non-hemolyzed samples.[6]

-

For serum and plasma, a 2-fold dilution with ultrapure water is often recommended.[1]

-

If the albumin concentration in a sample is expected to be higher than the highest standard, dilute the sample further with ultrapure water and apply the dilution factor in the final calculation.[1][6]

Assay Procedure: 96-Well Plate Method

-

Add Standards and Samples : To appropriate wells of a 96-well plate, add 20 µL of each diluted standard, blank, and diluted sample.[1]

-

Add BCP Reagent : Add 200 µL of the BCP working reagent to each well.

-

Mix : Tap the plate gently to ensure thorough mixing. Avoid introducing bubbles.

-

Incubate : Incubate the plate for 5 minutes at room temperature.[1][3][4]

-

Measure Absorbance : Read the absorbance at 610 nm using a microplate reader. The acceptable wavelength range is typically 590-630 nm.[1]

Assay Procedure: Cuvette Method

-

Pipette Standards and Samples : In separate, labeled test tubes, add 60 µL of each diluted standard, blank, and diluted sample.[1]

-

Add BCP Reagent : Add 1,000 µL (1 mL) of the BCP working reagent to each tube.

-

Mix : Mix the contents of each tube gently.

-

Incubate : Incubate the tubes for 5 minutes at room temperature.[1]

-

Transfer and Measure : Transfer the reaction mixture to a cuvette and measure the absorbance at 610 nm using a spectrophotometer.

Data Analysis

-

Blank Correction : Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Standard Curve : Plot the blank-corrected absorbance values of the standards against their corresponding concentrations (g/dL).

-

Determine Sample Concentration : Use the standard curve to determine the albumin concentration in the samples. If samples were diluted, multiply the result by the dilution factor to obtain the final concentration.

Visualizations

Experimental Workflow

Caption: Workflow for the Bromocresol Purple Albumin Binding Assay.

Principle of BCP-Albumin Binding

Caption: Principle of colorimetric detection in the BCP assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. biochain.com [biochain.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Navigating the Challenge: Selecting the Optimal Assay for Serum Albumin Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sclavodiagnostics.com [sclavodiagnostics.com]

- 7. nbinno.com [nbinno.com]

- 8. Spectroscopic studies on the binding of bromocresol purple to different serum albumins and its bilirubin displacing action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New automated dye-binding method for serum albumin determination with bromcresol purple - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bromocresol Purple (BCP) Agar for Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol Purple (BCP) agar (B569324) is a differential medium used in microbiology for the isolation and differentiation of microorganisms based on their ability to ferment specific carbohydrates.[1] The medium contains the pH indicator bromocresol purple, which provides a distinct visual color change in response to acidic byproducts of fermentation.[1][2] At a neutral pH, the medium is purple, and it turns yellow in acidic conditions (pH below 5.2), indicating carbohydrate fermentation.[1][2] This characteristic makes BCP agar a valuable tool in clinical diagnostics, food microbiology, and research for the presumptive identification of various bacterial species, particularly within the Enterobacteriaceae family.[1][3]

Principle of Action

The differentiating power of Bromocresol Purple agar lies in its composition. A basal medium containing peptone and beef/yeast extract provides essential nutrients for bacterial growth.[4][5] A specific carbohydrate, most commonly lactose (B1674315) or glucose, is added as the fermentable substrate.[4] The key component is the pH indicator, bromocresol purple.

When microorganisms capable of fermenting the incorporated carbohydrate are inoculated onto the agar, they produce acidic metabolites. This acid production lowers the pH of the surrounding medium, causing the bromocresol purple indicator to change from its characteristic purple color to yellow.[1][5] Non-fermenting organisms will grow without producing acid, and the agar will remain purple.[1] Some bacteria may even utilize the peptones in the medium, leading to the production of alkaline byproducts and a deepening of the purple color.[6]

Data Presentation: Composition of Bromocresol Purple Agar Variants

The following table summarizes the quantitative composition of common formulations of Bromocresol Purple agar.

| Component | BCP Lactose Agar[4][5] | BCP Glucose Agar | BCP Agar Base (for custom carbohydrate)[6] |

| Peptone/Casein Enzymic Hydrolysate | 5.0 - 10.0 g/L | 10.0 g/L | 10.0 g/L |

| HM Peptone B / Beef Extract | 3.0 g/L | - | 10.0 g/L |

| Yeast Extract | - | 1.5 g/L | 3.0 g/L |

| Lactose | 10.0 g/L | - | - |

| Glucose | - | 10.0 g/L | - |

| Sodium Chloride | - | 5.0 g/L | 5.0 g/L |

| Bromocresol Purple | 0.025 g/L | 0.015 g/L | 0.02 g/L |

| Agar | 10.0 - 25.0 g/L | 15.0 g/L | 15.0 g/L |

| Final pH (at 25°C) | 6.8 ± 0.2 | 7.0 ± 0.2 | 6.8 ± 0.2 |

Experimental Protocols

Preparation of Bromocresol Purple Lactose Agar

This protocol details the preparation of 1 liter of Bromocresol Purple Lactose Agar.

Materials:

-

Peptone mixture: 5.0 g

-

HM peptone B (or Beef Extract): 3.0 g

-

Lactose: 10.0 g

-

Bromocresol purple: 0.025 g

-

Agar: 15.0 g

-

Distilled or deionized water: 1000 ml

-

Autoclave-safe media bottle (2L capacity)

-

Sterile Petri dishes

-

Weighing balance

-

Magnetic stirrer and stir bar

-

Hot plate

-

Autoclave

Procedure:

-

Suspending Ingredients: Accurately weigh and suspend 28.03 grams of the premixed BCP Lactose Agar powder (or the individual components as listed above) in 1000 ml of distilled water in a 2L media bottle.[4]

-

Dissolving the Medium: Place a magnetic stir bar in the bottle and heat the mixture on a hot plate with constant stirring. Bring the medium to a boil to ensure the agar is completely dissolved.[4][5]

-

Sterilization: Loosen the cap of the media bottle and sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4][5]

-

Cooling: After autoclaving, carefully remove the medium and allow it to cool in a 45-50°C water bath.[4][5]

-

Pouring Plates: Once cooled, mix the medium well by gentle swirling to ensure homogeneity and aseptically pour approximately 20-25 ml into sterile Petri dishes.[4]

-

Solidification and Storage: Allow the agar plates to solidify at room temperature on a level surface. Once solidified, the plates can be stored at 2-8°C in a sealed container, protected from light.[4] It is recommended to use the prepared medium before the expiry date.[4]

Inoculation and Incubation

-

Inoculation: Using a sterile inoculating loop, streak the test organism onto the surface of the BCP agar plate.

-

Incubation: Incubate the inoculated plates in an aerobic atmosphere at 35-37°C for 24-48 hours.[1][4]

Interpretation of Results

-

Positive (Fermentation): The appearance of yellow colonies or a yellow halo around the colonies indicates that the organism ferments the carbohydrate, producing acid and lowering the pH.[1]

-

Negative (No Fermentation): The colonies will appear purple or the surrounding medium will remain purple, indicating that the organism does not ferment the carbohydrate.[1]

Quality Control

It is essential to perform quality control checks on each new batch of prepared BCP agar.

-

Appearance: The dehydrated powder should be a cream to greenish-yellow, homogeneous, free-flowing powder. The prepared medium should be a light purple color and clear to slightly opalescent.[5]

-

pH: The pH of the prepared medium at 25°C should be within the range specified in the formulation (e.g., 6.8 ± 0.2).[5]

-

Microbiological Testing: Inoculate plates with known positive and negative control organisms. For BCP Lactose Agar:

-

Positive Control: Escherichia coli (ATCC 25922) should show good growth with yellow colonies.

-

Negative Control: Salmonella Typhimurium (ATCC 14028) should show good growth with purple colonies.

-

Mandatory Visualizations

Caption: Experimental workflow for preparing and using Bromocresol Purple agar.

Caption: Mechanism of action of the Bromocresol Purple pH indicator.

References

Application Notes and Protocols for the Differentiation of Lactic Acid Bacteria Using Bromocresol Purple

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic Acid Bacteria (LAB) are a diverse group of Gram-positive, non-spore-forming, and catalase-negative microorganisms that play a crucial role in various industrial and research applications, including food fermentation, probiotics, and the production of therapeutic molecules. The ability to rapidly and accurately differentiate between various LAB species is essential for quality control, strain selection, and process optimization. Bromocresol purple (BCP) is a pH indicator that provides a simple and effective method for the preliminary differentiation of LAB based on their metabolic activity, specifically their ability to ferment carbohydrates and produce acid. This document provides detailed application notes and protocols for utilizing Bromocresol purple in microbiological media for the differentiation of lactic acid bacteria.

Principle of Differentiation

The differentiation of lactic acid bacteria using Bromocresol purple is based on the production of lactic acid and other organic acids during carbohydrate fermentation. Bromocresol purple is a pH indicator that exhibits a distinct color change over a pH range of 5.2 to 6.8. In a neutral to alkaline environment (pH ≥ 6.8), the indicator is purple. As LAB ferment carbohydrates in the culture medium, they produce acidic byproducts, which lower the pH of the surrounding medium. When the pH drops below 5.2, the Bromocresol purple indicator turns yellow. The intensity and extent of this color change can be indicative of the acid-producing capabilities of different LAB species, allowing for their visual differentiation.

Data Presentation

The following tables summarize the key characteristics and expected results for the differentiation of common lactic acid bacteria using media supplemented with Bromocresol purple.

Table 1: Properties of Bromocresol Purple pH Indicator

| Property | Value |

| pH Range for Color Change | 5.2 - 6.8 |

| Color at pH < 5.2 | Yellow |

| Color at pH > 6.8 | Purple |

| pKa | 6.3 |

Table 2: Differential Characteristics of Common Lactic Acid Bacteria on Bromocresol Purple Agar (B569324)

| Microorganism | Acid Production | Colony Color on BCP Agar | Surrounding Medium | Colony Morphology (General) |

| Lactobacillus acidophilus | Strong | Yellow[1] | Yellow zone | Small to medium, greyish-white[2] |

| Lactobacillus plantarum | Strong | Yellow[1] | Yellow zone | Punctiform, convex, entire margin[3] |

| Lactococcus lactis | Moderate to Strong | Yellow to yellow-centered[4] | Yellow to pale yellow zone | Small, circular, smooth[5][6] |

| Streptococcus thermophilus | Variable (strain dependent) | White to pale yellow[7] | Purple to slight yellowing | Small, white colonies[7] |

| Bifidobacterium bifidum | Variable (can be poor) | Purple to off-white | Purple | Irregular |

| Non-acid producing bacteria | None | Purple/White | Purple | Varies |

Note: Colony morphology and the extent of color change can be influenced by the specific medium composition, incubation time, and temperature.

Experimental Protocols

Protocol 1: Preparation of MRS Agar with Bromocresol Purple (MRS-BCP Agar)

This protocol describes the preparation of de Man, Rogosa and Sharpe (MRS) agar supplemented with Bromocresol purple, a standard medium for the cultivation and differentiation of most lactobacilli.

Materials:

-

MRS agar powder

-

Bromocresol purple solution (0.04% w/v in ethanol)

-

Distilled or deionized water

-

Autoclave

-

Sterile Petri dishes

-

pH meter

Procedure:

-

Suspend MRS Agar: Suspend the recommended amount of MRS agar powder in 1 liter of distilled water.

-

Dissolve: Heat the suspension with frequent agitation and boil for 1 minute to completely dissolve the powder.

-

Add pH Indicator: Add 10 ml of the 0.04% Bromocresol purple solution to the dissolved MRS agar.

-

Adjust pH: Cool the medium to 45-50°C and, if necessary, adjust the pH to 6.5 ± 0.2.

-

Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Pouring Plates: After autoclaving, allow the medium to cool to approximately 45-50°C in a water bath. Aseptically pour the molten agar into sterile Petri dishes (approximately 15-20 ml per plate).

-

Solidification: Allow the plates to solidify at room temperature on a level surface.

-

Storage: Store the prepared plates in a sterile manner at 2-8°C until use.

Protocol 2: Inoculation and Incubation

This protocol outlines the procedure for inoculating the MRS-BCP agar plates and the subsequent incubation conditions.

Materials:

-

Prepared MRS-BCP agar plates

-

LAB cultures (pure cultures or mixed samples)

-

Sterile inoculation loops or spreaders

-

Incubator (capable of maintaining desired temperature and anaerobic conditions if required)

-

Anaerobic jar or chamber (optional, but recommended for some species)

Procedure:

-

Sample Preparation: For liquid samples, serial dilutions may be necessary to obtain isolated colonies. For solid samples, homogenize in a suitable sterile diluent.

-

Inoculation:

-

Streak Plate Method: Using a sterile inoculation loop, streak the sample onto the surface of the MRS-BCP agar plate to obtain isolated colonies.

-

Spread Plate Method: Pipette a small volume (e.g., 0.1 ml) of the appropriate dilution onto the center of the agar surface and spread evenly using a sterile spreader.

-

-

Incubation:

-

Incubate the plates in an inverted position at a temperature optimal for the growth of the target LAB (typically 30-37°C).

-

Incubation is usually carried out for 48-72 hours.

-

For anaerobic or microaerophilic LAB, incubate the plates in an anaerobic jar or chamber.

-

Protocol 3: Interpretation of Results

This protocol describes how to interpret the results observed on the MRS-BCP agar plates.

Procedure:

-

Examine Plates: After the incubation period, examine the plates for colony growth and any color change in the medium.

-